REACTION_CXSMILES
|
C(N1CCN(C(=O)C(C2C3C(=C(OC)N=CC=3OC)NC=2)=O)CC1)(=[O:8])C1C=CC=CC=1.C(N1CCN([C:46](=[O:58])[C:47]([C:49]2[C:57]3[C:52](=[N:53][CH:54]=[CH:55][CH:56]=3)[NH:51][CH:50]=2)=[O:48])[C@H](C)C1)(=O)C1C=CC=CC=1.COC1C=NC(OC)=C2C=1C(C(=O)C([O-])=O)=CN2.[K+:78]>>[NH:51]1[C:52]2[C:57](=[CH:56][CH:55]=[CH:54][N:53]=2)[C:49]([C:47](=[O:48])[C:46]([O-:58])=[O:8])=[CH:50]1.[K+:78] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCN(CC1)C(C(=O)C1=CNC2=C(N=CC(=C12)OC)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C[C@H](N(CC1)C(C(=O)C1=CNC2=NC=CC=C12)=O)C
|
Name
|
Potassium (4,7-dimethoxy-6-azaindol-3-yl)-oxoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2C(=CNC2=C(N=C1)OC)C(C(=O)[O-])=O.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Name
|
|
Type
|
|
Smiles
|
N1C=C(C2=CC=CN=C12)C(C(=O)[O-])=O.[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |